3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein isothiocyanate is a derivative of fluorescein, a synthetic organic compound. It is widely used in various scientific fields due to its fluorescent properties. First described in 1942, fluorescein isothiocyanate is the original fluorescein molecule functionalized with an isothiocyanate reactive group (−N=C=S), replacing a hydrogen atom on the bottom ring of the structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods
In industrial settings, fluorescein isothiocyanate is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a high-quality product. The final product is often purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fluorescein isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols to form thiourea derivatives.
Addition Reactions: It can react with primary amines to form stable thiourea bonds.
Common Reagents and Conditions
Reagents: Common reagents include primary amines, thiols, and bases such as triethylamine.
Conditions: Reactions are typically carried out in organic solvents under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions are thiourea derivatives, which are often used as fluorescent markers in various biological and chemical assays .
Scientific Research Applications
Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
Fluorescein isothiocyanate exerts its effects through its ability to form covalent bonds with nucleophiles such as amines and thiols. The isothiocyanate group reacts with primary amines to form stable thiourea bonds, which attach the fluorescent molecule to the target biomolecule. This allows for the visualization and quantification of the labeled biomolecules using fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B isothiocyanate: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 488: A derivative of fluorescein with enhanced photostability and fluorescence intensity.
DyLight 488: Another fluorescein derivative designed for greater photostability and higher fluorescence intensity.
Uniqueness
Fluorescein isothiocyanate is unique due to its high quantum yield and ease of conjugation to biomolecules. Its excitation and emission spectra are well-suited for use with common laboratory equipment, making it a versatile and widely used fluorescent probe .
Properties
Molecular Formula |
C21H12NO5S- |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate |
InChI |
InChI=1S/C20H12O5.CHNS/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2-1-3/h1-10,21-22H;3H/p-1 |
InChI Key |
KKHFRTZGDADRQR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.